molecular formula C17H13NO B1626330 2,6-Diphenylpyridine N-oxide CAS No. 78500-88-6

2,6-Diphenylpyridine N-oxide

Cat. No. B1626330
CAS RN: 78500-88-6
M. Wt: 247.29 g/mol
InChI Key: FBLQGULBXCFSAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diphenylpyridine N-oxide is a chemical compound used as a tridentate [C∧N∧C] dianionic ligand in organogold (III) chemistry . It readily adds an electron from alkali metals in THF to give a radical anion which is a powerful reducing agent .


Synthesis Analysis

The synthesis of 2,6-diphenylpyridine derivatives involves the modified Chichibabin reaction of aromatic aldehydes with 4′-nitroacetophenone, followed by reduction with hydrazine hydrate in the presence of Pd/C . Another method involves the catalyst-free oxidation of various pyridine derivatives and tertiary amines to their corresponding N-oxides with 1,1,2,2-tetrahydroperoxy-1,2-diphenylethane .


Molecular Structure Analysis

The molecular formula of 2,6-Diphenylpyridine N-oxide is C17H13NO . The structure of pyridine N-oxide derivatives can be influenced by the nature of the substituent on the pyridine ring . Electron density distribution analysis shows that the bonding σ(N → O) natural bond orbital (NBO) in PyO can be described in terms of two directed valence natural hybrid orbitals (NHO) h(N) = sp 2.26 and h(O) = sp 3.4 on atoms N and O, respectively, with corresponding polarization coefficients .


Chemical Reactions Analysis

2,6-Diphenylpyridine derivatives have been used as fluorescent sensors for monitoring free-radical photopolymerization progress . They have also been used as spectroscopic sensors for the determination of efficiencies of the generation of superacids by cationic photoinitiators during the cationic photopolymerization .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Diphenylpyridine are as follows: Density: 1.1±0.1 g/cm 3, Boiling Point: 397.0±0.0 °C at 760 mmHg, Vapour Pressure: 0.0±0.8 mmHg at 25°C, Enthalpy of Vaporization: 62.2±3.0 kJ/mol, Flash Point: 166.4±12.0 °C, Index of Refraction: 1.606, Molar Refractivity: 73.5±0.3 cm 3 .

Scientific Research Applications

Complex Formation and Characterization

2,6-Diphenylpyridine N-oxide demonstrates significant potential in the formation of complexes with metals. For example, it is involved in the synthesis of a tridentate platinum complex, binding to the metal via a C∧N∧C donor set. This complex and its derivatives have been characterized, including X-ray analysis of one derivative (Cave, Alcock, & Rourke, 1999). Additionally, it forms complexes with Pt(II) and Pd(II) as a twofold-deprotonated, terdentate ligand, and as a mono-deprotonated, bidentate ligand, leading to cis-bis-complexes with unique chirality (Cornioley-Deuschel, Ward, & Zelewsky, 1988).

Fluorescence and Sensing Applications

2,6-Diphenylpyridine N-oxide is employed as a “turn-on” fluorescent chemosensor, particularly for sensing Ag+ ions in aqueous media. This compound exhibits high selectivity and a significant fluorescent response, which is critical for detecting Ag+ in mammalian cells (Zhang et al., 2017). Furthermore, derivatives of 2,6-diphenylpyridine serve as fluorescent sensors in photopolymerization processes and can determine the efficiencies of superacid generation by cationic photoinitiators (Topa, Petko, Galek, & Ortyl, 2020).

Electroluminescent Device Application

A 2,6-Diphenylpyridine-based compound has been synthesized for use in electroluminescent devices. Exhibiting fluorescence in the blue-green region, this compound shows promise for organic light-emitting diodes (OLEDs) with good performance characteristics, including low turn-on voltage and high brightness (Zuo et al., 2008).

Grignard Reaction Applications

Grignard reactions involving 2,6-Diphenylpyridine N-oxide have shown to produce 2-methyl and 2,6-dimethyl derivatives with good yields. This is significant in the context of synthetic organic chemistry, particularly in modifying pyridine derivatives (Binns & Suschitzky, 1971).

Safety And Hazards

The safety data sheet for 2,6-Diphenylpyridine indicates that it should be handled with care. It is recommended for use as a laboratory chemical and is advised against for food, drug, pesticide or biocidal product use .

Future Directions

The dual application of selected 2,6-diphenylpyridine derivatives is proposed: (a) as fluorescent sensors for monitoring the free-radical photopolymerization progress, and (b) as spectroscopic sensors for the determination of efficiencies of the generation of superacids by cationic photoinitiators during the cationic photopolymerization .

properties

IUPAC Name

1-oxido-2,6-diphenylpyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLQGULBXCFSAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=[N+](C(=CC=C2)C3=CC=CC=C3)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70508149
Record name 1-Oxo-2,6-diphenyl-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diphenylpyridine N-oxide

CAS RN

78500-88-6
Record name 1-Oxo-2,6-diphenyl-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Copper(I) iodide (19 mg, 0.1 mmol), iodobenzene (408 mg, 2.0 mmol), 1,10-phenanthroline (18 mg, 0.1 mmol), pyridine N-oxide (95 mg, 1.0 mmol), t-BuOLi (145 mg, 1.8 mmol), and anhydrous DMPU (0.5 mL), 125° C., 1 hour. After column chromatography (ethyl acetate, then 15% MeOH in ethyl acetate) 50 mg of 2,6-diphenylpyridine 1-oxide (20%) was obtained as an off-white solid. Additionally, 2-phenylpyridine 1-oxide (100 mg, 58%) was obtained as a colorless solid. These compounds are known.7,12 2-Phenylpyridine 1-oxide: Rf=0.46 (3/7 methanol/ethyl acetate). The molecule structure of 2-phenylpyridine 1-oxide and its 1H NMR spectrum are shown in FIG. 59. 1H NMR (300 MHz, CDCl3) δ 7.17-7.34 (m, 2H), 7.38-7.53 (m, 4H), 7.80 (dd, J=7.7 Hz, 1.7 Hz, 2H), 8.33 (d, J=6.0 Hz, 1H). 2,6-Diphenylpyridine 1-oxide: Rf=0.30 (1/1 ethyl acetate/hexanes). 1H NMR (300 MHz, CDCl3) δ 7.28-7.52 (m, 9H), 7.80-7.87 (m, 4H).
Quantity
408 mg
Type
reactant
Reaction Step One
Quantity
18 mg
Type
reactant
Reaction Step One
Quantity
95 mg
Type
reactant
Reaction Step One
Quantity
145 mg
Type
reactant
Reaction Step One
Quantity
19 mg
Type
catalyst
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Diphenylpyridine N-oxide
Reactant of Route 2
Reactant of Route 2
2,6-Diphenylpyridine N-oxide
Reactant of Route 3
Reactant of Route 3
2,6-Diphenylpyridine N-oxide
Reactant of Route 4
Reactant of Route 4
2,6-Diphenylpyridine N-oxide
Reactant of Route 5
Reactant of Route 5
2,6-Diphenylpyridine N-oxide
Reactant of Route 6
Reactant of Route 6
2,6-Diphenylpyridine N-oxide

Citations

For This Compound
7
Citations
Y Shen, J Chen, M Liu, J Ding, W Gao… - Chemical …, 2014 - pubs.rsc.org
The first example of the copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters has been developed, leading to a wide range of 2-arylpyridines in a one-pot …
Number of citations: 90 pubs.rsc.org
D Li, C Liang, Z Jiang, J Zhang, WT Zhuo… - The Journal of …, 2020 - ACS Publications
A protocol of visible-light-promoted C2 selective arylation of quinoline and pyridine N-oxides, with diaryliodonium tetrafluoroborate as an arylation reagent, using eosin Y as a …
Number of citations: 33 pubs.acs.org
KV Shalyaev - 1998 - search.proquest.com
Polyhalogenated ruthenium porphyrin complexes such as Ru II (TPFPP)(CO) were found to be efficient catalysts for the oxygenation of hydrocarbons including secondary alkanes and …
Number of citations: 2 search.proquest.com
RN Carde, PC Hayes, G Jones, CJ Cliff - Journal of the Chemical …, 1981 - pubs.rsc.org
A number of routes to o-aminotriphenylmethanes are described, where one benzene ring, or both, carry potential ester groups. The most useful synthon is shown to be the 1,3-dioxan-2-…
Number of citations: 15 pubs.rsc.org
T Higuchi, H Ohtake, M Hirobe - Tetrahedron letters, 1991 - Elsevier
Ruthenium porphyrin catalyzed the oxygen transfer reactions from various heteroaromatic N-oxides to olefins, alcohols, and sulfides to afford epoxides, aldehydes, and sulfoxides, …
Number of citations: 68 www.sciencedirect.com
A Petrosyan, R Hauptmann… - European Journal of …, 2018 - Wiley Online Library
This review summarizes the utilization of heteroarene N‐oxides as oxidant in organic reactions. The specific focus lies on reactions in which pyridine N‐oxides are used as oxygen …
BE Schultz - 1994 - search.proquest.com
The molybdenum-containing enzymes known as the molybdenum oxotransferases or oxomolybdenum enzymes catalyze the reaction X+ H $\sb2 {\rm O}\rightleftharpoons $ XO+ 2H $\…
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.